2-Oxo-2-[(propan-2-yl)amino]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is a compound that belongs to the class of nicotinates. Nicotinates are esters of nicotinic acid and are known for their diverse biological activities. This compound is characterized by the presence of an isopropylamino group, an oxoethyl group, and a methylthio group attached to the nicotinate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with 2-(isopropylamino)-2-oxoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where nicotinic acid and 2-(isopropylamino)-2-oxoethanol are fed into a reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amines or nucleophiles.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutyl nicotinate: Known for its fungicidal activity.
2-Methylpentyl nicotinate: Exhibits significant activity against phytopathogenic fungi.
2-Aminothiazole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
2-(Isopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropylamino and methylthio groups contribute to its unique reactivity and potential therapeutic applications.
Properties
CAS No. |
6607-48-3 |
---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-8(2)14-10(15)7-17-12(16)9-5-4-6-13-11(9)18-3/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
YOLLDFVFYMKFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=C(N=CC=C1)SC |
solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.